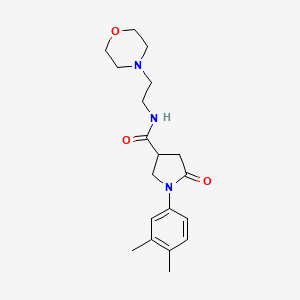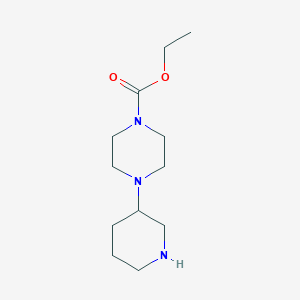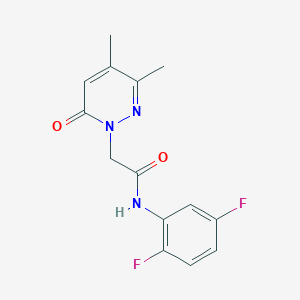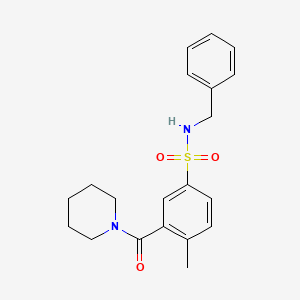![molecular formula C19H24N2OS B5320946 N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTAC is a member of the acetamide class of compounds and is structurally similar to other compounds such as phenylacetamide and thiopheneacetamide.
Mécanisme D'action
The exact mechanism of action of PTAC is not yet fully understood. However, it is believed that PTAC exerts its therapeutic effects through the modulation of various signaling pathways in the body. For example, PTAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PTAC has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PTAC has been shown to have a number of biochemical and physiological effects in animal models. For example, PTAC has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the serum of rats with carrageenan-induced paw edema. PTAC has also been shown to decrease the levels of glucose and triglycerides in the blood of diabetic rats. Additionally, PTAC has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTAC in lab experiments is its relatively low toxicity profile. In preclinical studies, PTAC has been found to have a high therapeutic index, meaning that it is effective at low doses and has minimal toxicity at therapeutic doses. Additionally, PTAC is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using PTAC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PTAC. One area of interest is the development of PTAC analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential of PTAC as a treatment for neuropathic pain, a type of chronic pain that is often difficult to treat. Additionally, further studies are needed to elucidate the exact mechanism of action of PTAC and its potential as an anti-cancer agent. Overall, PTAC is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
PTAC can be synthesized using a multi-step process that involves the reaction of 1-(4-bromophenyl)piperidine with 2-thiopheneacetyl chloride to form the intermediate product, 1-(4-bromophenyl)-N-(2-thienyl)acetamide. This intermediate product is then reacted with ethylenediamine to form PTAC. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
PTAC has been shown to have a wide range of potential therapeutic applications, including as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, PTAC has been found to have significant analgesic effects in animal models of pain, such as the formalin test and the hot plate test. PTAC has also been shown to have anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model. Additionally, PTAC has been found to have anti-cancer effects in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15(20-19(22)14-18-6-5-13-23-18)16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKSEHBQJTUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)


![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)


![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)